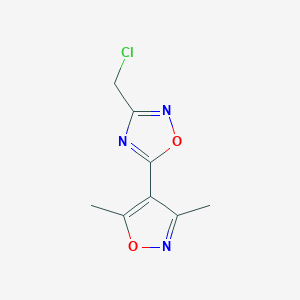

3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole

Vue d'ensemble

Description

3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that features both an oxadiazole and an isoxazole ring. These structures are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The presence of a chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine.

Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the reaction of a hydrazide with a nitrile oxide.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation, typically using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) moiety serves as a primary reactive site, enabling nucleophilic substitution under mild conditions.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes hydrolysis, reduction, and cycloaddition reactions, influenced by electronic effects from substituents.

Hydrolysis

- Acidic Hydrolysis : Concentrated HCl (reflux, 12 h) cleaves the oxadiazole ring, yielding a carboxylic acid and an amidoxime intermediate .

- Basic Hydrolysis : NaOH (aqueous, 80°C) produces nitrile and hydroxylamine byproducts .

Reduction

| Reducing Agent | Conditions | Products |

|---|---|---|

| NaBH₄ | MeOH, 0°C | Partial reduction to dihydro-oxadiazole . |

| LiAlH₄ | THF, reflux | Complete ring opening to form primary amines . |

Cycloaddition

The oxadiazole acts as a dipolarophile in 1,3-dipolar cycloadditions with nitrile oxides, forming fused bicyclic structures .

Isoxazole Ring Modifications

The 3,5-dimethylisoxazol-4-yl group exhibits limited reactivity due to steric hindrance but participates in:

- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the C-4 position under harsh conditions .

- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) cleaves the isoxazole ring, forming β-keto amides .

Cross-Coupling Reactions

The chloromethyl group facilitates palladium-catalyzed couplings:

| Reaction | Catalysts/Reagents | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | 60–80% |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aryl amines | 70–85% |

Photocatalytic Transformations

Under visible light with eosin-Y/CBr₄, the compound undergoes oxidative heterocyclization to form fused oxadiazole-indole hybrids (94% yield) .

Mechanistic Insights

- Substitution at -CH₂Cl : Proceeds via an Sₙ2 mechanism, supported by stereochemical inversion observed in chiral analogs .

- Oxadiazole Hydrolysis : Acid-mediated pathway involves protonation at N-2, followed by nucleophilic attack at C-5 .

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reagents |

|---|---|---|

| Chloromethyl | High | Amines, alcohols |

| Oxadiazole Ring | Moderate | H⁺/OH⁻, reducing agents |

| Isoxazole Ring | Low | HNO₃, H₂/Pd-C |

Applications De Recherche Scientifique

Biological Activities

Research has indicated that compounds containing oxadiazole and isoxazole moieties exhibit a range of biological activities:

- Antimicrobial Activity : Studies suggest that derivatives of oxadiazoles possess significant antibacterial and antifungal properties. For instance, oxadiazole derivatives have been shown to inhibit the growth of various pathogenic bacteria and fungi.

- Anticancer Properties : Some studies have reported that compounds similar to 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole demonstrate cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cell cycle progression.

- Anti-inflammatory Effects : Research indicates that certain oxadiazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold in drug development:

- Drug Design : The compound can serve as a starting point for synthesizing new therapeutic agents targeting various diseases. Its ability to modify biological activity through structural variations is particularly useful in lead optimization processes.

- Prodrug Development : The chloromethyl group can be utilized to create prodrugs that enhance bioavailability or target specific tissues within the body.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

- Polymer Chemistry : The incorporation of oxadiazole units into polymer matrices can improve thermal stability and mechanical properties. These materials may find use in coatings or advanced composite materials.

- Sensors and Electronics : The electronic properties of isoxazole derivatives can be exploited in the development of organic semiconductors or sensors due to their charge transport capabilities.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole largely depends on its application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate biological pathways.

DNA Interaction: Binding to DNA and interfering with replication or transcription processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of the isoxazole ring.

5-(3,5-Dimethylisoxazol-4-yl)-1,2,4-oxadiazole: Lacks the chloromethyl group, affecting its reactivity.

3-(Bromomethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole: Similar but with a bromomethyl group, which may alter its reactivity and applications.

Uniqueness

The combination of the chloromethyl group with the isoxazole and oxadiazole rings makes 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole unique in its reactivity and potential applications. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

This compound’s unique structure and reactivity profile make it a valuable tool in various fields of scientific research and industrial applications.

Activité Biologique

3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. This specific compound features a chloromethyl group and a 3,5-dimethylisoxazole moiety , enhancing its potential for various applications in medicinal chemistry. The biological activity of this compound has been a subject of interest due to its diverse pharmacological properties.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities including:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. This is attributed to its ability to disrupt bacterial cell wall synthesis.

- Antifungal Activity : It has demonstrated antifungal properties, making it a candidate for treating fungal infections.

- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral pathogens.

- Anticancer Properties : Notably, this compound has shown cytotoxic effects against various cancer cell lines, inhibiting tumor growth and inducing apoptosis.

The unique structural features of this compound contribute to its effectiveness in targeting specific biological pathways. Interaction studies indicate that modifications on the oxadiazole ring can significantly affect its interaction with enzymes and receptors involved in disease pathways. This makes understanding these interactions crucial for optimizing its pharmacological profile.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that:

| Structural Feature | Biological Activity | Remarks |

|---|---|---|

| Chloromethyl Group | Enhances reactivity | Increases antibacterial properties |

| Isoxazole Moiety | Anticancer activity | Contributes to cytotoxic effects |

| Oxadiazole Ring | Broad spectrum activity | Essential for pharmacological effects |

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways.

- Antibacterial Studies : A study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating promising antibacterial potential.

Safety and Handling

Due to the presence of chlorine in its structure, it is advisable to handle this compound with care. Standard laboratory safety protocols should be followed to mitigate risks associated with potential irritants or harmful effects upon inhalation or skin contact.

Propriétés

IUPAC Name |

3-(chloromethyl)-5-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c1-4-7(5(2)13-11-4)8-10-6(3-9)12-14-8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNGKQCKUVRCGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370926 | |

| Record name | 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-42-2 | |

| Record name | 3-(Chloromethyl)-5-(3,5-dimethyl-4-isoxazolyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.